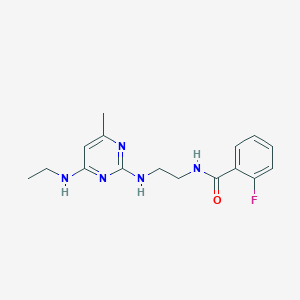

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5O/c1-3-18-14-10-11(2)21-16(22-14)20-9-8-19-15(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H2,18,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJGMGJWPFUEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is synthesized by reacting ethylamine with 2-chloro-4,6-dimethylpyrimidine under reflux conditions. The resulting intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzoic acid, while reduction could produce N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzylamine.

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Pyrimidine Core Modifications: The ethylamino and methyl groups at positions 4 and 6 of the pyrimidine ring are conserved in multiple analogs, suggesting their role in stabilizing interactions with hydrophobic binding pockets .

- Benzamide vs. Sulfonamide : The 2-fluorobenzamide group in the target compound differs from sulfonamide derivatives (e.g., ), which exhibit higher acidity and may alter target selectivity .

Pharmacological Activity

Key Findings :

- The target compound’s fluorobenzamide group likely improves metabolic stability over non-fluorinated analogs, as seen in related pyrimidine derivatives .

Biological Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide, identified by its CAS number 1286711-68-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

The molecular formula of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide is , with a molecular weight of 317.36 g/mol. The structure features a fluorobenzamide moiety linked to a pyrimidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1286711-68-9 |

| Molecular Formula | C₁₆H₂₀FN₅O |

| Molecular Weight | 317.36 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs). Inhibition of HDACs can lead to altered gene expression and increased apoptosis in cancer cells .

- Antimicrobial Activity : Similar compounds featuring pyrimidine and benzamide structures have demonstrated significant antimicrobial properties. The presence of the ethylamino group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

- Antitumor Activity : In vitro studies have shown that related compounds exhibit antiproliferative effects on solid tumor cell lines, suggesting that N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide may possess similar properties .

Antiproliferative Assays

In vitro assays have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives of fluorinated benzamides have shown IC50 values ranging from 1.30 μM to higher concentrations against HepG2 liver cancer cells, indicating potential for further development as anticancer agents .

Case Studies

- HDAC Inhibition : A study involving fluorinated benzamide derivatives reported significant inhibition of HDAC3, leading to reduced tumor growth in xenograft models. The findings suggest that N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide could be a promising candidate for further investigation in cancer therapy .

- Antimicrobial Activity : Research on structurally related compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide may exhibit similar antimicrobial properties.

Q & A

Q. What are the critical considerations for synthesizing N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution, amide coupling, and reductive amination. Key challenges include maintaining regioselectivity during pyrimidine ring functionalization and minimizing side reactions (e.g., oxidation of ethylamino groups). Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, LCMS monitoring can track intermediate formation and purity . Purification via column chromatography or preparative HPLC ensures high yields (>70%) and structural fidelity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are required:

- NMR : H and C NMR confirm substituent positions (e.g., ethylamino at C4, fluorobenzamide at C2).

- HRMS : Validates molecular weight (e.g., expected [M+H]+ at m/z 388.18).

- X-ray crystallography : Resolves conformational details, such as dihedral angles between pyrimidine and benzamide moieties, which influence binding interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Test against kinases or proteases due to pyrimidine’s role in ATP-binding pockets.

- Cell viability assays : Screen for antiproliferative effects in cancer lines (e.g., IC50 values).

- Binding affinity studies : Use SPR or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzamide vs. trifluoromethyl substituents) impact pharmacological profiles?

Comparative SAR studies reveal that:

- Fluorine enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability.

- Trifluoromethyl groups (as in ’s analog) increase steric bulk, potentially reducing off-target binding but may lower solubility. Computational docking (e.g., AutoDock Vina) predicts how substitutions alter binding energies to targets like EGFR or PARP .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Solutions include:

- Orthogonal validation : Replicate results using alternative methods (e.g., SPR vs. ITC for binding constants).

- Batch analysis : Compare HPLC purity (>95%) and stability (e.g., degradation under light or humidity).

- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- ADME profiling : Assess oral bioavailability (%F) in rodent models using LC-MS/MS plasma analysis.

- Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance.

- Metabolite identification : Use high-resolution mass spectrometry to detect oxidative or hydrolytic metabolites, guided by cytochrome P450 inhibition assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.